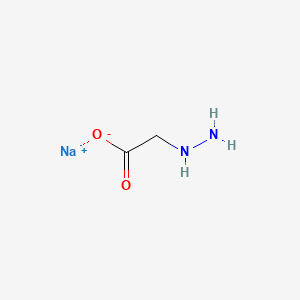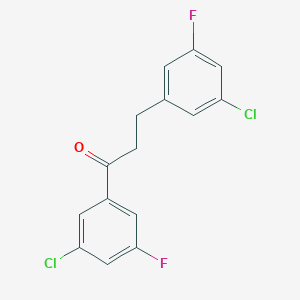
1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in materials science and pharmaceuticals. For instance, a novel fluorinated aromatic diamine monomer was synthesized for the development of new fluorine-containing polyimides, which exhibit good solubility and thermal stability . Another study describes the synthesis of a diphenylpropylamine NMDA receptor antagonist, which involves a multi-step reaction sequence starting from a difluorobenzophenone . These methods could potentially be adapted for the synthesis of "1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their physical and chemical properties. The crystal structure of a bis(3-chlorophenyl) compound with a triazolyl-methanol moiety was determined using X-ray diffraction, revealing the molecular conformation and packing stabilized by intermolecular interactions . Similarly, the structure of a compound with fluorophenyl and pyridyl groups was analyzed, showing that the phenyl and pyridine rings are almost perpendicular . These studies highlight the importance of molecular geometry in the properties of fluorinated compounds.
Chemical Reactions Analysis
The reactivity of fluorinated compounds with various nucleophiles has been studied, indicating that amines, alcohols, and thiols can react with bis(fluoroalkyl) phosphorochloridates . This information could be relevant for understanding the chemical reactions that "1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one" might undergo, as the presence of halogens can significantly affect reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by their molecular structure. For example, the crystal structure of a bis(fluorophenyl) compound revealed a twin-chair conformation and intermolecular interactions that stabilize the structure . The solubility and thermal stability of fluorinated polyimides synthesized from a fluorinated diamine monomer were also reported, with the materials showing good mechanical properties . These findings suggest that "1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one" may also exhibit unique physical and chemical properties due to the presence of fluorine and chlorine substituents.
Aplicaciones Científicas De Investigación
Molecular Logic Systems
A study introduced a novel fluorophore that acts as a pH-controlled molecular switch and a protic solvent polarity sensor. This compound exhibits selective fluorescence quenching by Hg2+ ions, highlighting its potential as a multiple-mode molecular logic system (Zhang et al., 2008).
Hydroformylation and Synthesis of Pharmaceuticals
Research has been conducted on the hydroformylation of fluorophenyl-substituted ethenes and propenes using rhodium catalysts. This process is significant for producing aldehydes that serve as valuable building blocks for pharmaceuticals, demonstrating the chemical's utility in synthesizing neuroleptic agents like Fluspirilen and Penfluridol (Botteghi et al., 1999; Botteghi et al., 2001).
Cyclopolymerization
The cationic polymerization of vinylphenyl-substituted compounds has been examined, revealing insights into the propagating species' behavior and the cyclopolymerization process. This research contributes to a deeper understanding of polymer chemistry and the stabilization mechanisms of cationic centers in polymers (Nishimura et al., 1983).
Material Science for Fuel-Cell Applications
A series of sulfonated poly(arylene ether sulfone) block copolymers incorporating fluorenyl groups were synthesized for fuel-cell applications. These materials exhibit promising properties such as high proton conductivity and mechanical stability, positioning them as potential alternatives for existing fuel-cell membrane materials (Bae et al., 2009).
Antimicrobial Activity
Synthesis and characterization of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains have been explored. These compounds have shown promising antimicrobial activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Rezki et al., 2017).
Safety And Hazards
The safety and hazards associated with 1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one are not explicitly mentioned in the literature. However, like all chemicals, it should be handled with appropriate safety measures to prevent any harm.
Direcciones Futuras
Given the limited information available on 1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one, future research could focus on elucidating its synthesis, reactions, mechanism of action, and physical and chemical properties. This could potentially lead to the discovery of new applications for this compound in various fields such as medicine, materials science, and others.
Please note that the information provided is based on the limited data available and may not be fully accurate. Further research and studies are needed to provide a comprehensive understanding of this compound.
Propiedades
IUPAC Name |
1,3-bis(3-chloro-5-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F2O/c16-11-3-9(4-13(18)7-11)1-2-15(20)10-5-12(17)8-14(19)6-10/h3-8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAHZJGUPNAORB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644970 |
Source


|
| Record name | 1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one | |
CAS RN |
898751-16-1 |
Source


|
| Record name | 1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

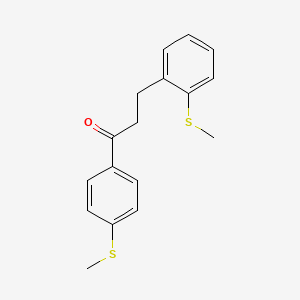
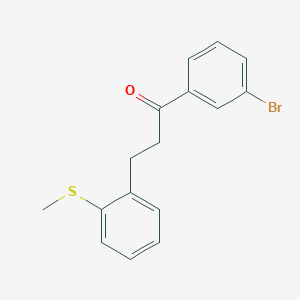
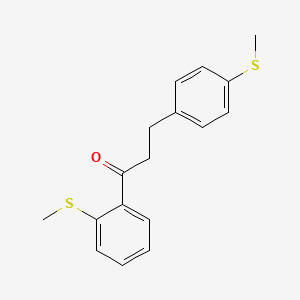

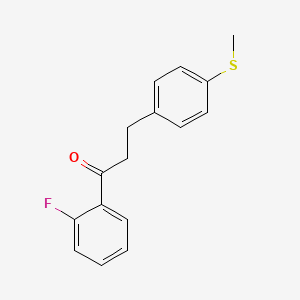
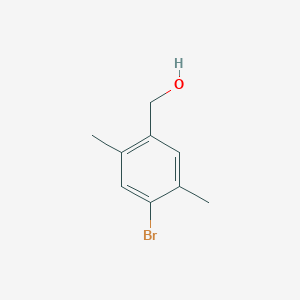
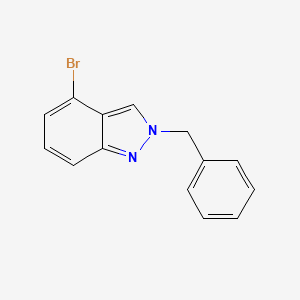
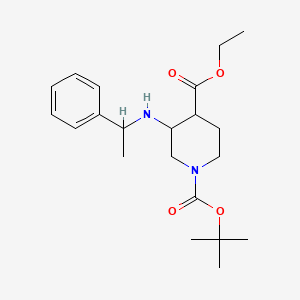
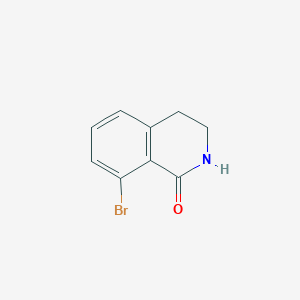
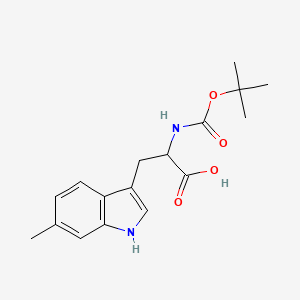
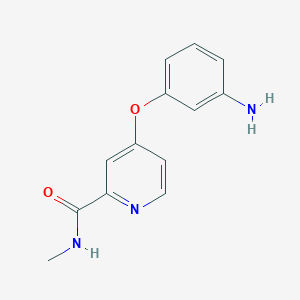
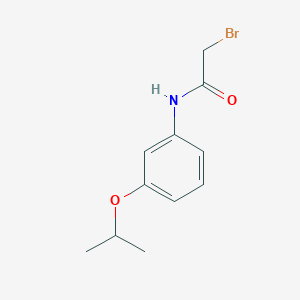
![benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1343464.png)
